![molecular formula C16H13Br2NO3 B5142807 2-[(2-bromobenzoyl)amino]ethyl 2-bromobenzoate](/img/structure/B5142807.png)
2-[(2-bromobenzoyl)amino]ethyl 2-bromobenzoate
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Overview
Description
2-[(2-bromobenzoyl)amino]ethyl 2-bromobenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of benzoic acid and is commonly referred to as BBABA. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively. In
Mechanism of Action
The mechanism of action of BBABA is not fully understood. However, it has been proposed that BBABA inhibits the activity of enzymes involved in various cellular processes. For example, BBABA has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. This inhibition leads to an increase in acetylcholine levels, which has been linked to improved cognitive function. BBABA has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
BBABA has been shown to have various biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species, which are known to cause cellular damage. BBABA has also been shown to reduce the levels of pro-inflammatory cytokines, which are involved in various inflammatory diseases. In addition, BBABA has been shown to induce apoptosis in cancer cells, which can lead to the death of cancer cells.
Advantages and Limitations for Lab Experiments
BBABA has several advantages for lab experiments. It is relatively easy to synthesize, and it has a high yield. BBABA is also stable under various conditions, making it suitable for various experiments. However, BBABA has some limitations. It is not very soluble in water, which can limit its use in aqueous solutions. In addition, BBABA has not been extensively studied in vivo, which limits its potential applications.
Future Directions
There are several potential future directions for the study of BBABA. One potential direction is to study its potential applications in the treatment of various inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Another potential direction is to study its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the safety and efficacy of BBABA in vivo, which can help to determine its potential applications in medicine.
Conclusion:
In conclusion, BBABA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been synthesized using various methods, and its mechanism of action has been studied extensively. BBABA has been found to have antimicrobial, anti-inflammatory, and anticancer properties. While BBABA has several advantages for lab experiments, it also has some limitations. Further studies are needed to determine the safety and efficacy of BBABA in vivo, which can help to determine its potential applications in medicine.
Synthesis Methods
BBABA can be synthesized using various methods. One of the commonly used methods is the reaction of 2-bromobenzoyl chloride with 2-aminoethyl 2-bromobenzoate in the presence of a base. The reaction yields BBABA as a white solid with a high yield. Other methods include the reaction of 2-bromobenzoyl chloride with 2-aminoethanol in the presence of a base or the reaction of 2-bromobenzoic acid with 2-aminoethyl 2-bromobenzoate in the presence of a coupling agent.
Scientific Research Applications
BBABA has been extensively studied for its potential applications in various fields. It has been found to have antimicrobial, anti-inflammatory, and anticancer properties. BBABA has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, BBABA has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
2-[(2-bromobenzoyl)amino]ethyl 2-bromobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Br2NO3/c17-13-7-3-1-5-11(13)15(20)19-9-10-22-16(21)12-6-2-4-8-14(12)18/h1-8H,9-10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMDKDBUYMSWDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCOC(=O)C2=CC=CC=C2Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Br2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Bromobenzoyl)amino]ethyl 2-bromobenzoate |
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